molecular formula C11H8FN3O2 B2621752 N-(3-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide CAS No. 900001-85-6

N-(3-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide

Cat. No.: B2621752
CAS No.: 900001-85-6
M. Wt: 233.202
InChI Key: HJRNBNBFAIQQFM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C11H8FN3O2 and its molecular weight is 233.202. The purity is usually 95%.
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Biological Activity

N-(3-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This heterocyclic compound features a pyridazine ring, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}F1_{1}N3_{3}O2_{2}, with a molecular weight of approximately 219.19 g/mol. The presence of a fluorine atom in the phenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly affecting pathways involved in cell proliferation and apoptosis. It may inhibit specific enzymes related to metabolic pathways, which could be beneficial in cancer treatment .
  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK/ERK .

Biological Activity Summary Table

Activity Mechanism Model Concentration Effect Reference
AnticancerInduction of apoptosisHuman cancer cell linesVariesDecreased cell viability
Enzyme inhibitionInhibition of specific metabolic enzymesIn vitro10 μM to 100 μMAltered cellular responses
Anti-inflammatorySuppression of pro-inflammatory markersRat chondrocytes20 μMReduced IL-1β and NO production

Case Studies

  • Anticancer Evaluation : A study conducted at the National Cancer Institute screened various pyridazine derivatives, including this compound, against 60 cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and lung cancer cell lines .
  • Enzyme Interaction Studies : Interaction studies have demonstrated that this compound binds effectively to certain enzymes involved in tumor metabolism. This binding affinity suggests that it could be developed as a targeted therapy for specific cancers .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The mechanism was linked to the downregulation of cyclin D1 and other proliferation markers .

Properties

IUPAC Name

N-(3-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2/c12-7-2-1-3-8(6-7)13-11(17)9-4-5-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRNBNBFAIQQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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